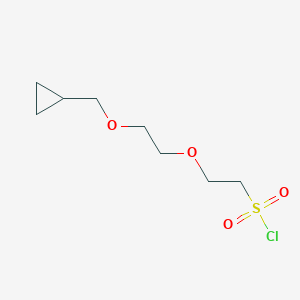
2-(5-Propylthiophen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Propylthiophen-2-yl)acetic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Propylthiophen-2-yl)acetic acid typically involves the functionalization of thiophene rings. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Propylthiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene rings are known for their reactivity towards electrophiles due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: Thiophene derivatives can also undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiophene ring.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones, or reduced to form thiolanes and thiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiolates are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, sulfonated thiophenes, sulfoxides, sulfones, thiolanes, and thiophenes .
Wissenschaftliche Forschungsanwendungen
2-(5-Propylthiophen-2-yl)acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5-Propylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an mPGES-1 inhibitor, it targets the glutathione-dependent enzyme mPGES-1, which is involved in the biosynthesis of prostaglandin E2 (PGE2). By inhibiting this enzyme, the compound can reduce inflammation and potentially exert anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Thiophen-2-yl)acetic acid: Similar in structure but lacks the propyl group, which may affect its reactivity and biological activity.
2-(3-Nitrothiophen-2-yl)acetic acid: Contains a nitro group, which can significantly alter its chemical properties and biological activity.
2-(5-Methylthiophen-2-yl)acetic acid: Contains a methyl group instead of a propyl group, which may influence its solubility and reactivity.
Uniqueness
2-(5-Propylthiophen-2-yl)acetic acid is unique due to the presence of the propyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12O2S |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
2-(5-propylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C9H12O2S/c1-2-3-7-4-5-8(12-7)6-9(10)11/h4-5H,2-3,6H2,1H3,(H,10,11) |
InChI-Schlüssel |
ZQYWUHWCXMPZED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(S1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


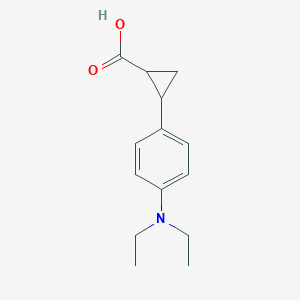
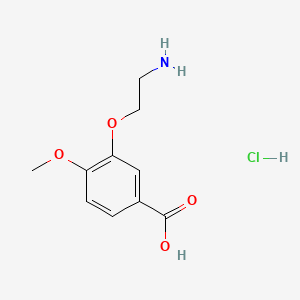
![1-[5-(2-Hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B15309929.png)
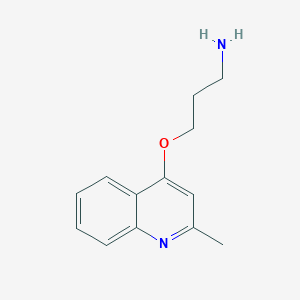
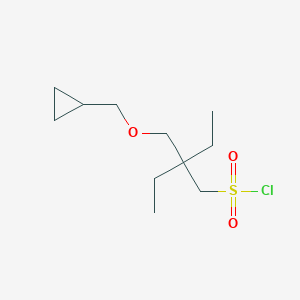
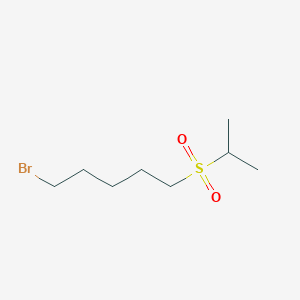
![2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)


![3-amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15309980.png)

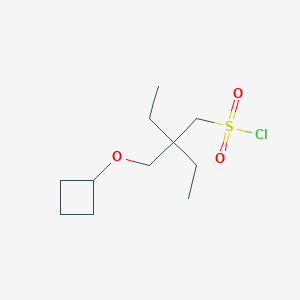
![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)
